(dimethylcarbamoyl)methyl 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate
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Overview
Description
(dimethylcarbamoyl)methyl 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (dimethylcarbamoyl)methyl 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate typically involves the reaction of 2,3,4,9-tetrahydro-1H-carbazole with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(dimethylcarbamoyl)methyl 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazole-1-ones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, organic hydroperoxides, and selenium (IV) oxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Carbazole-1-ones or benzazonine-diones.
Reduction: More saturated carbazole derivatives.
Substitution: Functionalized carbazole derivatives with different substituents.
Scientific Research Applications
(dimethylcarbamoyl)methyl 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of materials with specific properties, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of (dimethylcarbamoyl)methyl 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydrocarbazole: A simpler carbazole derivative with similar structural features.
Carbazole: The parent compound of the carbazole family.
9-Methyl-2,3,4,9-tetrahydro-1H-carbazole: A methylated derivative with similar properties.
Uniqueness
(dimethylcarbamoyl)methyl 2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate is unique due to the presence of the dimethylcarbamoyl and carboxylate functional groups, which impart specific chemical and biological properties
Properties
Molecular Formula |
C17H20N2O3 |
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Molecular Weight |
300.35 g/mol |
IUPAC Name |
[2-(dimethylamino)-2-oxoethyl] 6,7,8,9-tetrahydro-5H-carbazole-3-carboxylate |
InChI |
InChI=1S/C17H20N2O3/c1-19(2)16(20)10-22-17(21)11-7-8-15-13(9-11)12-5-3-4-6-14(12)18-15/h7-9,18H,3-6,10H2,1-2H3 |
InChI Key |
HVPWPKDGQOUOTH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)COC(=O)C1=CC2=C(C=C1)NC3=C2CCCC3 |
Origin of Product |
United States |
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